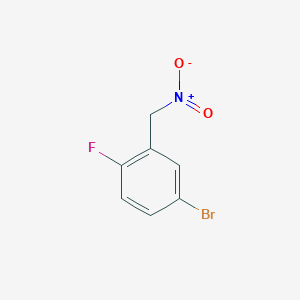

4-Bromo-1-fluoro-2-nitromethyl-benzene

Description

4-Bromo-1-fluoro-2-nitromethyl-benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (position 4), fluorine (position 1), and a nitromethyl (-CH₂NO₂) group (position 2). This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and materials science, due to the electronic and steric effects imparted by its substituents. The bromine and fluorine atoms enhance electrophilic substitution reactivity, while the nitromethyl group introduces both electron-withdrawing character and steric bulk, influencing regioselectivity in subsequent reactions .

Properties

IUPAC Name |

4-bromo-1-fluoro-2-(nitromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c8-6-1-2-7(9)5(3-6)4-10(11)12/h1-3H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXGJFMNINIWHMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)C[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Synthetic Chemistry

Key Intermediate in Organic Synthesis

4-Bromo-1-fluoro-2-nitromethyl-benzene serves as a crucial intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical reactions, making it suitable for creating complex molecular structures.

Case Study: Synthesis of Anti-inflammatory Agents

Research has demonstrated the utility of this compound in synthesizing anti-inflammatory agents. For instance, derivatives of this compound have been explored for their potential therapeutic effects in reducing inflammation, showcasing its relevance in medicinal chemistry .

Pharmaceutical Applications

Development of Drug Candidates

The compound is integral in developing new drug candidates due to its ability to modify biological properties through structural changes. It has been utilized in synthesizing compounds that target specific biological pathways, enhancing efficacy and reducing side effects.

Example: Sodium Channel Blockers

this compound has been investigated for its role in synthesizing dibenzazepines and dibenzoxazepines, which are known sodium channel blockers. These compounds have shown promise in treating neurological disorders .

Research on Nitroaromatic Compounds

This compound is also employed in environmental studies to understand the behavior and degradation of nitroaromatic pollutants. Its application aids researchers in assessing the ecological impact of such compounds and developing remediation strategies .

Analytical Chemistry

Standard Reference Material

In analytical chemistry, this compound is used as a standard reference material for quantifying similar compounds in complex mixtures. This application is critical for ensuring accuracy and reliability in chemical analyses .

Mechanism of Action

The mechanism by which 4-Bromo-1-fluoro-2-nitromethyl-benzene exerts its effects depends on its specific application. For instance, in the synthesis of anti-inflammatory agents, the compound may interact with biological targets such as enzymes or receptors, modulating their activity to produce therapeutic effects. The molecular pathways involved typically include the inhibition of inflammatory mediators or the modulation of signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 4-Bromo-1-fluoro-2-nitromethyl-benzene with analogous halogenated nitro- or methyl-substituted benzene derivatives. Key differences in substituent positions, functional groups, and molecular properties are highlighted.

Table 1: Comparative Analysis of Halogenated Nitro/Methyl Benzene Derivatives

Calculated molecular weight based on formula.

Key Comparative Insights:

Substituent Effects on Reactivity The nitromethyl group in the target compound introduces greater steric hindrance compared to simple nitro (-NO₂) substituents (e.g., 4-Bromo-1-fluoro-2-nitrobenzene). This reduces accessibility to the aromatic ring in electrophilic substitutions but enhances stability in radical reactions . Fluorine at position 1 (meta to nitromethyl) increases electron-withdrawing effects, directing further substitutions to the para position relative to fluorine, a pattern observed in analogs like 2-Bromo-4-fluoro-1-nitrobenzene .

Molecular Weight and Applications

- Compounds with bromine and fluorine (e.g., 4-Bromo-1-fluoro-2-nitrobenzene) exhibit higher molecular weights (~220 g/mol) and are preferred in cross-coupling reactions due to halogen mobility .

- Methoxy groups (e.g., 4-Fluoro-1-methoxy-2-nitrobenzene) lower molecular weight and increase solubility in polar solvents, making them suitable for liquid-phase synthesis .

Steric and Electronic Comparisons The trimethyl substitution in 2-Bromo-1,3,5-trimethyl-4-nitrobenzene creates significant steric hindrance, limiting its utility in reactions requiring ring accessibility. In contrast, the nitromethyl group in the target compound offers a balance of steric bulk and electronic activation .

Biological Activity

4-Bromo-1-fluoro-2-nitromethyl-benzene is an aromatic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural features. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitromethyl group attached to a benzene ring. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The nitro group can undergo reduction to form reactive species that may interact with cellular macromolecules, such as proteins and nucleic acids. This interaction can lead to alterations in cell signaling pathways and gene expression.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it was found to inhibit the growth of Gram-positive bacteria, suggesting potential as an antibacterial agent.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound can induce apoptosis in cancer cell lines. A notable study demonstrated that at concentrations above 50 μM, it significantly reduced cell viability in human cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa (cervical cancer) | 45 |

| MCF-7 (breast cancer) | 60 |

| A549 (lung cancer) | 50 |

Case Study 1: Anticancer Properties

A recent study investigated the effects of this compound on the proliferation of breast cancer cells. The results indicated that the compound inhibited cell growth through the induction of oxidative stress and DNA damage, leading to increased apoptosis rates.

Case Study 2: Neuroprotective Effects

Another study explored the neuroprotective potential of this compound in models of neurodegeneration. It was found to modulate pathways associated with neuroinflammation and oxidative stress, suggesting possible therapeutic applications in diseases like Alzheimer's.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.